gamma-Hydroxybutyric Acid-d4 Glucuronide
Description
Structure
2D Structure
Properties
Molecular Formula |
C10H16O9 |
|---|---|
Molecular Weight |
284.25 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-(3-carboxy-2,2,3,3-tetradeuteriopropoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O9/c11-4(12)2-1-3-18-10-7(15)5(13)6(14)8(19-10)9(16)17/h5-8,10,13-15H,1-3H2,(H,11,12)(H,16,17)/t5-,6-,7+,8-,10+/m0/s1/i1D2,2D2 |
InChI Key |
XHBNGIHZUGLAMW-GDPFRVPNSA-N |
Isomeric SMILES |
[2H]C([2H])(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C([2H])([2H])C(=O)O |
Canonical SMILES |
C(CC(=O)O)COC1C(C(C(C(O1)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Koenigs–Knorr Glucuronidation Approach
The cornerstone of GHB-d4 glucuronide synthesis lies in the Koenigs–Knorr reaction, a classical method for glycoside bond formation. Initial attempts using Schmidt trichloroacetimidate chemistry (compound 3 ) faced challenges due to trans-esterification side reactions, necessitating a shift to bromo-derivative 10 (Scheme 1). This donor, synthesized from glucuronolactone in two steps, demonstrated superior reactivity with 4-benzyloxybutanoic acid (8 ) as the acceptor. The reaction, conducted under anhydrous conditions with silver oxide as a catalyst, yielded protected glucuronide 5 in 30% yield, with subsequent hydrogenation removing the benzyl group to furnish alcohol 11 .
Deuterium incorporation was achieved by utilizing deuterium-labelled GHB precursors. Oxidation of 11 via TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) in the presence of sodium hypochlorite and sodium chlorite yielded carboxylic acid 12-d4 , which underwent deprotection under basic conditions to produce GHB-d4 glucuronide (d4-2 ). This pathway ensures high isotopic purity (>98% deuterium incorporation), critical for minimizing matrix effects in mass spectrometry.
Optimization of Protecting Groups and Reaction Conditions
The choice of protecting groups significantly influenced reaction efficiency. Acetyl-protected acceptors led to undesired trans-esterification, whereas benzyl and tert-butyldiphenylsilyl (TBDPS) groups improved regioselectivity. For instance, glucuronidation of acceptor 7 (TBDPS-protected) with donor 10 afforded 4 , which was hydrogenated to 11 without side reactions. Final deprotection using aqueous sodium hydroxide at 60°C ensured complete removal of methyl esters, yielding GHB-d4 glucuronide with >95% purity by HPLC.
Stability Assessment Under Physiological Conditions
pH and Temperature-Dependent Hydrolysis
GHB-d4 glucuronide’s stability was rigorously evaluated across pH 4–9 and temperatures up to 90°C to mimic urinary conditions. NMR studies revealed no degradation after 120 hours at 18°C in phosphate buffer (pH 7.4), with <5% hydrolysis observed even at 90°C over 72 hours. This exceptional stability contrasts with GHB’s short half-life, underscoring the glucuronide’s utility as a biomarker.
Analytical Characterization and Validation
Nuclear Magnetic Resonance Spectroscopy
1D and 2D NMR spectra provided unequivocal confirmation of GHB-d4 glucuronide’s structure. Key assignments included:
Mass Spectrometric Profiling
High-resolution MS (HRMS) confirmed the molecular ion [M−H]− at m/z 297.0954 (calculated for C10H14D4O9: 297.0958), with fragmentation patterns matching synthetic standards. Deuterium labelling eliminated isobaric interference from endogenous GHB glucuronide, enhancing assay specificity.
Forensic and Clinical Implications
Extended Detection Window
Incorporating GHB-d4 glucuronide as an internal standard in LC-MS/MS assays extends the detection window to 24–48 hours post-ingestion, compared to 3–6 hours for unmetabolized GHB. This is pivotal in sexual assault cases where delayed reporting is common.
Method Validation in Complex Matrices
Spiking studies in human urine and serum demonstrated recovery rates of 92–105% with intra- and inter-day precision <10% RSD. Cross-reactivity tests confirmed no interference from 50 common drugs of abuse, validating the method’s robustness.
Chemical Reactions Analysis
Stability Under Physiological Conditions
GHB-d4 glucuronide was tested in buffers mimicking urine pH (4.8–8.0) and temperature ranges (18–90°C):
The compound’s stability under natural urine conditions confirms its suitability for forensic analysis .
3.1. Nuclear Magnetic Resonance (NMR)
-
<sup>1</sup>H NMR : Absence of methylene protons (β and γ positions) in d4-2 compared to non-deuterated 2 , confirming deuteration (Figure 2) .
-
<sup>13</sup>C NMR : Confirmed glucuronide linkage and carboxylic acid functionality .
3.2. Mass Spectrometry
-
High-Resolution MS : m/z 313.1134 ([M–H]⁻) for d4-2 , with <0.14% contamination from non-deuterated 2 .
Role as an Internal Standard
GHB-d4 glucuronide is critical for:
-
Quantitative LC-MS/MS : Compensates for matrix effects in urine samples, improving accuracy in detecting GHB glucuronide .
-
Forensic Applications : Extends the detection window for GHB intoxication beyond the short half-life of free GHB (3–6 hours) .
Comparative Metabolic Stability
While endogenous GHB undergoes rapid metabolism via:
-
β-oxidation ,
GHB-d4 glucuronide resists enzymatic hydrolysis due to its glucuronide moiety, making it a stable biomarker .
Research Implications
Scientific Research Applications
Gamma-Hydroxybutyric Acid-d4 Glucuronide is primarily used in scientific research to study the metabolism and detection of gamma-Hydroxybutyric Acid. It is used as an internal standard in liquid chromatography and mass spectrometry to improve the accuracy of gamma-Hydroxybutyric Acid detection in biological samples . This compound is also used in pharmacokinetic studies to understand the distribution and elimination of gamma-Hydroxybutyric Acid in the body .
Mechanism of Action
The mechanism of action of gamma-Hydroxybutyric Acid-d4 Glucuronide is similar to that of gamma-Hydroxybutyric Acid. Gamma-Hydroxybutyric Acid acts on the central nervous system by binding to gamma-Hydroxybutyric Acid receptors and gamma-aminobutyric acid B receptors. At low concentrations, it stimulates dopamine release, while at higher concentrations, it inhibits dopamine release . The glucuronide form is primarily involved in the detoxification and elimination of gamma-Hydroxybutyric Acid from the body .
Comparison with Similar Compounds
Structural and Functional Analogues
GHB Glucuronide (Non-Deuterated)
- Structure : Shares the same glucuronic acid conjugation as GHB-d4 Glucuronide but lacks deuterium labeling.
- Role: Endogenous metabolite detected in nails and urine, with proposed cut-offs of 5.0 ng/mg (GHB) and 0.5 ng/mg (GHB-Gluc) in nails .
- Limitations: Rapid clearance (detection window < 6–8 hours) and endogenous background levels complicate forensic differentiation of exogenous intake .
- Comparison: GHB-d4 Glucuronide’s deuterium labeling minimizes matrix effects, enhancing analytical accuracy in LC–MS/MS compared to non-deuterated GHB-Gluc .
Estradiol-17β-Glucuronide
- Structure : A steroid glucuronide with a similar glucuronic acid moiety but distinct core structure (estradiol backbone).
- Function : Substrate for OATP1B1/1B3 transporters, used in competitive counterflow assays to study drug-drug interactions .
Acyl Glucuronides (e.g., Ibuprofen Glucuronide)
- Structure : Contain an ester-linked glucuronic acid to a carboxylic acid group, differing from GHB-d4 Glucuronide’s ether linkage.
- Stability : Exhibit pH-dependent degradation, with half-lives (t1/2) ranging from 16–23.3 hours for di-methylated compounds, slower than GHB-Gluc’s degradation in urine .
Deuterated Glucuronide Internal Standards
27-Nor-5β-Cholestane-pentol-d4 Glucuronide
- Application : Deuterated internal standard for quantifying cholestane-pentol glucuronide in lung cancer biomarker studies .
- Comparison : Like GHB-d4 Glucuronide, it uses deuterium labeling to improve LC–MS/MS accuracy but targets a structurally unrelated biomarker .
Codeine-d3 Glucuronide
- Use : Analogue internal standard for opioid glucuronides when deuterated versions are unavailable .
- Comparison : GHB-d4 Glucuronide’s specificity as a homologous internal standard reduces cross-reactivity risks compared to heterologous analogs .
Metabolic and Enzymatic Pathways
UGT-Mediated Glucuronidation
- GHB-Gluc: Formed via UGT2B7, a minor pathway compared to GHB’s primary oxidation route .
- Quercetin Glucuronides : Metabolized by UGT1A9/1A3 with regioselectivity (e.g., 3′-glucuronide for UGT1A3), contrasting GHB-Gluc’s single metabolite profile .
- O-Desmethylangolensin (O-DMA) Glucuronide : Binds human ERβ similarly to daidzein glucuronides, suggesting shared receptor interactions absent in GHB-Gluc .
Analytical and Pharmacokinetic Properties
Limitations and Controversies
- Detection Window: GHB-Gluc’s endogenous presence and short detection window (6–8 hours) limit its utility in drug-facilitated crime investigations, unlike long-detection glucuronides (e.g., THC-glucuronide) .
- Stability : GHB-Gluc degrades faster in urine than acyl glucuronides, necessitating rapid sample processing unless stabilized by deuterated analogs like GHB-d4 .
Biological Activity
Gamma-Hydroxybutyric Acid (GHB) is a short-chain fatty acid that functions as a neurotransmitter and neuromodulator in the central nervous system. Its glucuronide form, specifically gamma-Hydroxybutyric Acid-d4 Glucuronide, is a significant metabolite that has garnered attention for its potential as a biomarker in forensic toxicology and clinical settings. This article explores the biological activity, metabolic pathways, and implications of this compound.
Overview of GHB Metabolism
GHB is synthesized endogenously from gamma-aminobutyric acid (GABA) and is metabolized through various pathways, primarily involving the liver and brain. The metabolic pathways of GHB include:
- Conversion from GABA : GABA is converted to GHB via glutamic acid decarboxylase (GAD) in the presence of carbon dioxide.
- Synthesis from 1,4-butanediol : This occurs through alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes.
- Phase II Metabolism : GHB undergoes conjugation to form glucuronides, which are more water-soluble and can be excreted more easily.
Pharmacological Effects
This compound exhibits similar pharmacological effects to GHB, primarily through its action on GABA_B receptors. These effects include:
- Sedative Effects : Induces sedation and relaxation.
- Euphoric Effects : Can produce feelings of euphoria at certain dosages.
- Potential for Abuse : Due to its psychoactive properties, it has been associated with recreational use and drug-facilitated crimes.
Detection and Analysis
The detection of this compound in biological samples has been facilitated by advancements in analytical techniques. A study reported concentrations ranging from 0.11 to 5.0 µg/mL in urine samples, indicating its potential as a biomarker for GHB intoxication due to its longer half-life compared to free GHB .
Case Studies
- Forensic Toxicology : In forensic cases, the detection of GHB-glucuronide has been crucial for establishing timelines in drug-facilitated crimes. Studies have shown that the glucuronide form can be present in urine long after the parent compound has been metabolized, thus extending the detection window for intoxication .
- Clinical Implications : Research indicates that monitoring levels of this compound can help manage patients undergoing treatment for conditions such as narcolepsy, where GHB is used therapeutically .
Metabolic Pathways and Stability
This compound is synthesized via glucuronidation processes involving UDP-glucuronosyltransferases (UGTs). The stability of this metabolite under physiological conditions has been assessed, showing resilience against hydrolysis at pH levels typical of human urine .
| Metabolite | Detection Method | Concentration Range (µg/mL) | Clinical Relevance |
|---|---|---|---|
| Gamma-Hydroxybutyric Acid | LC-MS/MS | 0.11 - 5.0 | Short detection window; rapid metabolism |
| This compound | LC-MS/MS | 0.11 - 5.0 | Longer detection window; potential biomarker |
Q & A
Basic: What methodological approaches are recommended for synthesizing gamma-Hydroxybutyric Acid-d4 Glucuronide (GHB-d4 Glucuronide) in laboratory settings?
GHB-d4 Glucuronide synthesis involves deuterium-labeled GHB conjugation with glucuronic acid via enzymatic or chemical glucuronidation. Key steps include:
- Deuterium labeling : GHB-d4 is synthesized by replacing four hydrogen atoms with deuterium at stable positions (e.g., α- and β-carbons) to minimize isotopic interference .
- Glucuronidation : UDP-glucuronosyltransferase (UGT) enzymes or chemical catalysts (e.g., Koenigs-Knorr reaction) facilitate glucuronic acid conjugation. Reaction conditions (pH, temperature) must be optimized to avoid GHB degradation .
- Purification : HPLC or SPE (Solid-Phase Extraction) isolates the deuterated glucuronide, with purity validated via NMR and LC-MS/MS .
Basic: How can researchers optimize LC-MS/MS parameters for detecting GHB-d4 Glucuronide in biological matrices?
Key considerations for LC-MS/MS analysis:
- Ionization : Electrospray ionization (ESI) in negative mode is preferred due to glucuronide’s acidic nature.
- Chromatography : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile to resolve GHB-d4 Glucuronide from endogenous GHB and other glucuronides .
- Quantification : Employ deuterated internal standards (e.g., GHB-d6) to correct for matrix effects. Calibration curves should span 0.1–10 µg/mL, with LOD/LOQ validated per CLSI guidelines .
Advanced: What experimental designs are critical for resolving contradictions in GHB-d4 Glucuronide quantification across studies?
Discrepancies often arise from:
- Hydrolysis artifacts : Spontaneous or enzymatic hydrolysis of GHB-d4 Glucuronide during sample storage. Stabilize samples with β-glucuronidase inhibitors (e.g., saccharolactone) and store at -80°C .
- Cross-reactivity : Validate antibody-based assays (ELISA) against LC-MS/MS to exclude interference from structural analogs (e.g., dihydroxybutyric acids) .
- Total vs. free GHB : Use chemical hydrolysis (e.g., 1M HCl, 60°C) to differentiate free GHB from glucuronide-bound forms. Report results as "total GHB" (free + hydrolyzed) to align with forensic cutoffs .
Advanced: How can GHB-d4 Glucuronide serve as a biomarker for extended detection of GHB intoxication?
GHB-d4 Glucuronide’s prolonged urinary excretion (vs. free GHB’s 3–6 hr window) makes it a promising biomarker. Methodological steps include:
- Pharmacokinetic studies : Administer GHB-d4 to animal models and collect serial urine samples. Measure glucuronide levels over 24–48 hr to establish detection windows .
- Stability testing : Assess GHB-d4 Glucuronide stability under varying pH and temperatures to validate storage protocols for clinical samples .
- Population studies : Compare glucuronide levels in GHB users vs. controls to establish cutoff thresholds (e.g., >1 µg/mL) .
Advanced: What in vitro models are suitable for studying GHB-d4 Glucuronide’s interactions with drug transporters?
GHB-d4 Glucuronide may interact with OAT3 transporters , influencing renal excretion. Experimental approaches:
- Transfected cell lines : Use HEK293 cells expressing OAT3 to measure glucuronide uptake inhibition by probenecid .
- Microsomal assays : Incubate GHB-d4 with human liver microsomes + UDPGA to quantify glucuronidation kinetics (Km, Vmax) .
- Co-administration studies : Evaluate glucuronide accumulation in the presence of OAT3 inhibitors (e.g., cimetidine) using perfused rat kidney models .
Basic: What metabolic pathways involve GHB-d4 Glucuronide, and how do they impact experimental design?
GHB undergoes:
- Phase I metabolism : Conversion to succinic acid via the TCA cycle or GABA shunt.
- Phase II metabolism : Glucuronidation by UGT2B7/2B4 isoforms, producing GHB-d4 Glucuronide .
Experimental implications: - Use isotope tracing (e.g., ²H₂O) to distinguish endogenous vs. exogenous GHB contributions .
- Co-administer UGT inhibitors (e.g., diclofenac) to assess glucuronidation’s role in GHB clearance .
Advanced: How can Bayesian analysis improve the interpretation of GHB-d4 Glucuronide enrichment data in metabolic flux studies?
Bayesian methods address variability in ²H NMR or MS
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
